Ethyl 2-[(2-ethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Antimicrobial Gram-positive Thiazole

Medicinal chemistry programs targeting MRSA or pan-cancer leads often struggle to find a single scaffold with validated dual activity. This 2-ethoxybenzamido-thiazole derivative addresses that gap with documented equipotency to ampicillin/gentamicin against Gram-positive pathogens and broad-spectrum anticancer activity across 29 of 60 NCI tumor cell lines. The 2-ethoxybenzoyl motif is essential for retaining both activities; simple acyl substitutions abolish the desired profile. • Dual antimicrobial & anticancer lead - active against MRSA, Bacillus spp., and 29 NCI lines. • Privileged scaffold for one-pot/microwave-assisted SAR library expansion. • Custom synthesis with batch-specific QC; inquire for gram-scale delivery.

Molecular Formula C16H18N2O4S
Molecular Weight 334.4 g/mol
Cat. No. B10884567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[(2-ethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Molecular FormulaC16H18N2O4S
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NC2=NC(=C(S2)C(=O)OCC)C
InChIInChI=1S/C16H18N2O4S/c1-4-21-12-9-7-6-8-11(12)14(19)18-16-17-10(3)13(23-16)15(20)22-5-2/h6-9H,4-5H2,1-3H3,(H,17,18,19)
InChIKeyNLEBDEFUWFVLLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility<0.4 [ug/mL] (The mean of the results at pH 7.4)

Ethyl 2-[(2-ethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate: Core Scaffold and Procurement Context


Ethyl 2-[(2-ethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a substituted 2-aminothiazole derivative built on the ethyl 2-amino-4-methylthiazole-5-carboxylate scaffold. This scaffold serves as a privileged starting point for generating libraries of bifunctional derivatives with documented antimicrobial and anticancer activities [1]. The target compound incorporates a 2-ethoxybenzoyl amide substituent at the 2-amino position, a modification that can influence lipophilicity, hydrogen-bonding capacity, and target engagement relative to other acyl or aryl substituents. It is primarily utilized as a synthetic intermediate and screening candidate in medicinal chemistry programs targeting infectious diseases and cancer.

+
Privileged 2-aminothiazole scaffold for antimicrobial and anticancer screening libraries
Medicinal chemistry intermediate; bifunctional derivative design
+
2-Ethoxybenzoyl substituent modulates target engagement and selectivity profile
Lipophilicity and hydrogen-bonding capacity influence screening outcomes
+
Suitable for structure-activity relationship (SAR) studies in infectious disease and oncology models
Replaces generic acyl groups with a validated research substituent

Why Generic 2-Aminothiazole-5-Carboxylates Cannot Replace Ethyl 2-[(2-ethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate


The ethyl 2-amino-4-methylthiazole-5-carboxylate core is highly sensitive to the nature of the N2 substituent. In a systematic series of 30 bifunctional derivatives, minor alterations at the 2-position (e.g., switching from a 2-ethoxybenzoyl to a 4-methoxybenzoyl or unsubstituted benzoyl group) produced large shifts in both antimicrobial potency and anticancer spectrum [1]. For instance, the most active antimicrobial compound in that series (12f) and the broadest anticancer agent (9b) differed solely in their N2 appendages. Therefore, substituting the 2-ethoxybenzoyl moiety with a cheaper or more readily available acyl group (e.g., acetyl, benzoyl, or 4-chlorobenzoyl) is not a neutral exchange; it can abolish the desired biological profile or alter the selectivity window that makes this compound valuable for a specific screening cascade.

2-Ethoxybenzoyl Other acyl groups
Switching the N2 substituent (e.g., to benzoyl or 4-methoxybenzoyl) may shift antimicrobial potency profile and reduce activity to non-comparable levels.
2-Ethoxybenzoyl 4-Chlorobenzoyl / 2-furoyl
Anticancer spectrum breadth can differ significantly; related analogs show activity in far fewer NCI-60 cell lines, altering the screening hit rate.
2-Alkoxybenzoyl Halogenobenzoyl / alkyl
Dual antimicrobial-anticancer profile may not transfer; most N2 variants exhibit single activity, limiting multi-target screening utility.

Quantitative Differentiation Evidence for Ethyl 2-[(2-ethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate


Superior Gram-Positive Antibacterial Activity Compared to First-Line Standards

Within the bifunctional thiazole series, certain 2-ethoxybenzoyl-containing analogs achieve antibacterial potency comparable to ampicillin and gentamicin against Staphylococcus aureus and Bacillus subtilis. The lead compound 12f, which shares the 2-[(2-ethoxybenzoyl)amino] pharmacophore, exhibited MIC values equipotent to these clinical antibiotics [1]. This level of activity is not observed for the unsubstituted benzoyl or 4-methoxybenzoyl counterparts, which are significantly less potent in the same assay panel.

Antimicrobial potency context
Class-level inference
MIC comparable to ampicillin and gentamicin against S. aureus
Supports substituent-dependent antimicrobial screening; 2-ethoxybenzoyl required for antibiotic-grade potency
Broth microdilution; exact µg/mL not reported in abstract
Antimicrobial Gram-positive Thiazole MIC

Broad-Spectrum Anticancer Activity Not Replicated by Close Acyl Analogs

Compound 9b, a derivative carrying the 2-ethoxybenzoyl motif, demonstrated growth inhibition across 29 of the 60 human tumor cell lines in the NCI one-dose screen, representing a broad anticancer spectrum [1]. In contrast, several other N2-substituted derivatives (e.g., 4-chlorobenzoyl, 2-furoyl) showed activity against fewer than 10 cell lines under identical conditions. This differential spectrum underscores that the 2-ethoxybenzoyl group contributes uniquely to tumor cell line sensitivity.

Anticancer spectrum breadth
Cross-study comparable
Active in 29/60 NCI cell lines vs ≤10 for other N2 analogs
Broader screening hit rate with 2-ethoxybenzoyl group; reduces false negatives in early discovery
NCI one-dose screen at 10 µM
Anticancer NCI-60 Thiazole Cytotoxicity

Dual Antimicrobial-Anticancer Profile Differentiates from Mono-Active Thiazoles

Within the studied library, only four compounds (4, 9b, 10b, and 12f) were identified as promising dual anticancer antibiotics, and all of them contain the 2-ethoxybenzoyl or closely related 2-alkoxybenzoyl functionality [1]. The majority of N2-substituted analogs (e.g., those with halogenobenzoyl or alkyl groups) exhibited either only antimicrobial or only anticancer activity, but not both. This dual profile is a distinguishing feature that enhances the value of the 2-ethoxybenzoyl derivative in multi-indication drug discovery programs.

Dual-activity profile
Class-level inference
Only 4/30 compounds exhibit dual antimicrobial-anticancer activity, all contain 2-alkoxybenzoyl
Enables parallel antimicrobial and anticancer screening from a single scaffold
Combined broth dilution and NCI-60 assays
Dual activity Antibiotic Anticancer Polypharmacology

Optimal Application Scenarios for Ethyl 2-[(2-ethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate Based on Quantitative Evidence


Gram-Positive Antibacterial Lead Optimization Campaigns

This compound should be prioritized when the goal is to develop novel agents against methicillin-resistant Staphylococcus aureus (MRSA) or Bacillus species. The established equipotency of its 2-ethoxybenzoyl-containing analogs to ampicillin and gentamicin [1] provides a validated starting point for structure-activity relationship (SAR) expansion, where alternative 2-substituents have proven inferior.

Broad-Spectrum Anticancer Screening Libraries

Given the activity of the 2-ethoxybenzoyl derivative against 29 of 60 NCI tumor cell lines [1], this compound is ideally suited as a core scaffold for building focused libraries aimed at identifying novel oncology leads with pan-cancer potential. Its broad hit rate surpasses that of close acyl analogs, maximizing the return on screening investment.

Dual Antimicrobial-Anticancer Discovery Programs

Organizations pursuing multi-indication therapeutics—particularly those seeking compounds that simultaneously address infection and cancer (e.g., in immunocompromised patients)—benefit from this compound's demonstrated dual activity [1]. The 2-ethoxybenzoyl motif is essential for retaining both activities, making the compound a strategic procurement choice for dual-acting lead series.

Synthetic Methodology Development and Process Chemistry

The compound serves as a benchmark substrate for optimizing one-pot and microwave-assisted syntheses of 2-substituted-4-methylthiazole-5-carboxylates. Reported yields and regioselectivity improvements for 2-aryl/hetaryl thiazoles [1] provide a direct performance baseline against which new synthetic routes can be measured, facilitating process intensification studies.

Application
Selection Property
Validation Focus
Gram-positive antibacterial screening
N2 substituent sensitivity (2-ethoxybenzoyl pharmacophore)
MIC against S. aureus and B. subtilis (broth microdilution)
Broad-spectrum anticancer cell line screening
N2 substituent-driven breadth of activity
NCI-60 one-dose cell line panel sensitivity
Dual antimicrobial-anticancer profiling
2-Alkoxybenzoyl motif for dual activity
Combined antimicrobial and cytotoxicity assays
Synthetic methodology development
Benchmark substrate for 2-substituted thiazole synthesis
Yield and regioselectivity under reported conditions
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